Potent and Differential Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
2-Methoxy-4H-chromen-4-one exhibits a potent inhibitory activity against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 73 nM in a cell-based assay using HEK293 cells [1]. This activity is a key differentiator when compared to other known chromone-based NAAA inhibitors, such as a structurally distinct NAAA inhibitor (CHEMBL3770354) which displays a significantly weaker IC₅₀ of 230 nM under identical assay conditions [2]. Conversely, it is less potent than a highly optimized NAAA inhibitor (CHEMBL3770558) which demonstrates an IC₅₀ of 37 nM [3]. This positions 2-Methoxy-4H-chromen-4-one as a unique, intermediate-potency tool compound with a specific structural signature for probing NAAA pharmacology.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against Human NAAA |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM |
| Comparator Or Baseline | Comparator 1 (CHEMBL3770354): IC₅₀ = 230 nM; Comparator 2 (CHEMBL3770558): IC₅₀ = 37 nM |
| Quantified Difference | 3.15-fold more potent than Comparator 1; 1.97-fold less potent than Comparator 2 |
| Conditions | Human NAAA expressed in HEK293 cells, preincubated for 10 mins, followed by substrate addition for 30 mins |
Why This Matters
This specific potency profile defines the compound's utility in NAAA-related research, making it essential for SAR studies where an intermediate affinity is required to delineate structure-activity boundaries.
- [1] BindingDB. (2024). Entry for BDBM50151057 (CHEMBL3770726). Inhibition of human NAAA expressed in HEK293 cells. View Source
- [2] BindingDB. (2024). Entry for BDBM50151151 (CHEMBL3770354). Inhibition of human NAAA expressed in HEK293 cells. View Source
- [3] BindingDB. (2024). Entry for BDBM50151240 (CHEMBL3770558). Inhibition of human NAAA expressed in HEK293 cells. View Source
